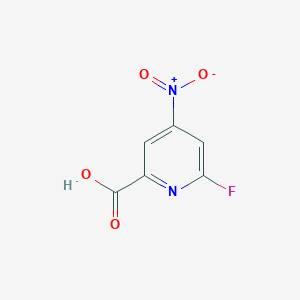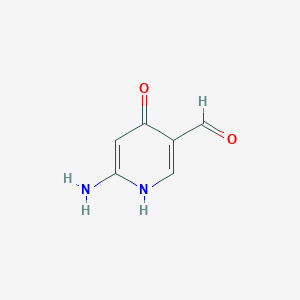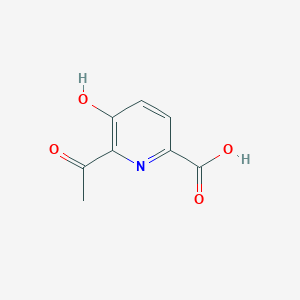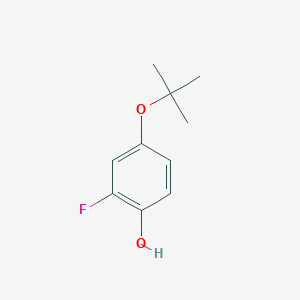
3-Cyclopropoxy-5-isopropylisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-5-isopropylisonicotinic acid is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and an isopropyl group attached to an isonicotinic acid core.
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-5-isopropylisonicotinic acid typically involves several steps. One common method includes the reaction of isonicotinic acid with cyclopropyl bromide in the presence of a base to form the cyclopropoxy derivative. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-5-isopropylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropoxy group, using reagents like sodium methoxide.
Applications De Recherche Scientifique
3-Cyclopropoxy-5-isopropylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-5-isopropylisonicotinic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-5-isopropylisonicotinic acid can be compared with other similar compounds such as:
3-Cyclopropoxy-5-isopropoxyisonicotinic acid: This compound has an additional isopropoxy group, which may alter its chemical and biological properties.
Isonicotinic acid derivatives: These compounds share the isonicotinic acid core but differ in their substituents, leading to variations in their reactivity and applications.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
3-cyclopropyloxy-5-propan-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-7(2)9-5-13-6-10(11(9)12(14)15)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
VXJCFYOCOVMNTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN=CC(=C1C(=O)O)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















